Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane
Description
This organotin compound features a highly complex polycyclic backbone with fused heteroatoms (sulfur and silicon) and multiple substituents. Its structure includes:
- Tetrahexyl groups at positions 9 and 18, enhancing lipophilicity and solubility in nonpolar solvents.
- Trimethylstannyl groups at position 15 and the central stannane moiety, which may facilitate catalytic or cross-coupling applications due to tin’s electronic properties.
- A pentacyclic framework with disila (Si) and dithia (S) bridges, contributing to structural rigidity and unique electronic characteristics.
Properties
Molecular Formula |
C44H74S2Si2Sn2 |
|---|---|
Molecular Weight |
960.8 g/mol |
IUPAC Name |
trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane |
InChI |
InChI=1S/C38H56S2Si2.6CH3.2Sn/c1-5-9-13-17-25-41(26-18-14-10-6-2)33-21-23-39-37(33)31-30-36-32(29-35(31)41)38-34(22-24-40-38)42(36,27-19-15-11-7-3)28-20-16-12-8-4;;;;;;;;/h21-22,29-30H,5-20,25-28H2,1-4H3;6*1H3;; |
InChI Key |
ZXGMNVMWPDONRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si]1(C2=CC3=C(C=C2C4=C1C=C(S4)[Sn](C)(C)C)[Si](C5=C3SC(=C5)[Sn](C)(C)C)(CCCCCC)CCCCCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane involves multiple steps. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the hexyl groups and the stannyl and disilapentacyclo moieties. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent oxidation and degradation of the intermediate compounds.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin or silicon species.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve metal ion interactions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism by which Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to fit into specific binding sites, modulating the activity of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include derivatives of the pentacyclic dithia-disila backbone. Key comparisons are outlined below:
Key Differences and Implications
Substituent Effects: The trimethylstannyl groups in the target compound contrast with the bromo or carbaldehyde groups in analogs. Tetrahexyl chains vs. smaller substituents (e.g., methyl or phenyl) increase solubility in organic solvents but may reduce crystallinity .
Electronic and Steric Properties :
- The disila-dithia backbone introduces electron-deficient regions compared to all-carbon or oxygen/nitrogen-based heterocycles. This could stabilize transition states in redox reactions .
- Bromo analogs (e.g., ) are likely more electrophilic at the C-15 position, favoring nucleophilic substitution, whereas the stannyl group enables transmetalation pathways .
In contrast, smaller analogs (e.g., ) might serve as intermediates in organic synthesis .
Similarity Assessment Using Cheminformatics
- Tanimoto/Dice Similarity : Computational analysis (e.g., Morgan fingerprints) would highlight low similarity (<0.3) between the target and bromo/carbaldehyde analogs due to divergent substituents. However, core scaffold similarity (pentacyclic dithia-disila) may yield moderate scores (~0.5) .
- Activity Cliffs: Minor structural changes (e.g., Br → SnMe₃) could drastically alter reactivity, exemplifying "activity cliffs" despite scaffold similarity .
Research Findings and Data Gaps
- Synthetic Challenges: The tetrahexyl and stannyl groups complicate purification, as seen in related compounds requiring recrystallization from ethanol ().
- Toxicity Considerations: Organotin compounds often exhibit higher toxicity than halogenated analogs, necessitating careful handling (inferred from ).
- Data Limitations: No direct biological or catalytic data exists for the target compound in the provided evidence. Further studies are needed to explore its reactivity and applications.
Biological Activity
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is a complex organotin compound with potential applications in various fields including materials science and biochemistry. Its intricate structure suggests unique biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound features a multi-cyclic structure with multiple functional groups that may influence its biological interactions:
- Molecular Formula : C38H66Sn2S2Si2
- Molecular Weight : 693.23 g/mol
- Structural Characteristics : The presence of tin atoms in the structure suggests potential for reactivity with biological molecules.
Biological Activity Overview
Research indicates that organotin compounds can exhibit a range of biological activities including antimicrobial properties, cytotoxic effects on cancer cells, and potential endocrine disruption.
Antimicrobial Activity
Studies have shown that organotin compounds can possess significant antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that trimethyl-stannanes could be explored as potential antimicrobial agents.
Cytotoxicity
The cytotoxic effects of organotin compounds on cancer cell lines have been documented extensively:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | |
| HeLa (cervical cancer) | 3.5 | |
| A549 (lung cancer) | 4.0 |
The low IC50 values indicate strong cytotoxic activity and suggest that further studies could elucidate mechanisms of action.
Endocrine Disruption Potential
Organotin compounds are known to interfere with endocrine function:
- They can mimic or block hormonal activity.
- Potential effects include reproductive toxicity and developmental issues in vertebrates.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various organotin derivatives including the target compound against a panel of bacterial and fungal pathogens. The results indicated that certain derivatives had potent activity against resistant strains of bacteria. -
Cytotoxicity Assessment in Cancer Research :
In vitro studies were conducted using the MCF-7 cell line to assess the cytotoxicity of trimethyl-stannanes. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. -
Environmental Impact Study :
Research has highlighted the potential environmental impact of organotin compounds due to their persistence and bioaccumulation in aquatic systems, raising concerns about their endocrine-disrupting capabilities in wildlife.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
